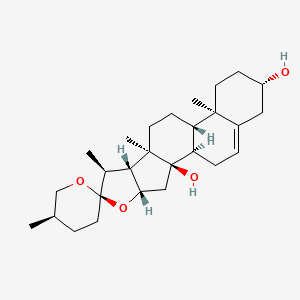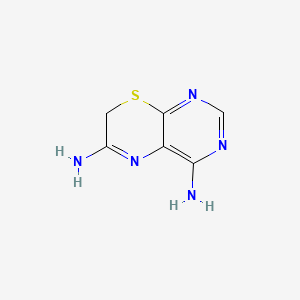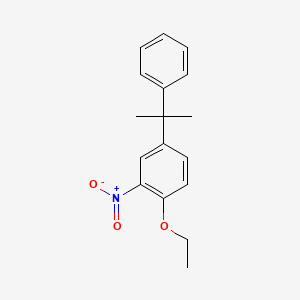![molecular formula C10H10ClNO2S2 B14625788 Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- CAS No. 57223-75-3](/img/structure/B14625788.png)
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- is a chemical compound with the molecular formula C10H10ClNO2S2 and a molecular weight of 275.765 g/mol . This compound is characterized by the presence of a 4-chlorophenyl group, an amino group, and a thioxomethylthio group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in oxidative stress or inflammation, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds also contain a thioxo group and exhibit diverse biological activities, including antioxidant and anticancer properties.
Indole Derivatives: Indole derivatives possess a wide range of biological activities and are used in the development of pharmaceuticals.
The uniqueness of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
57223-75-3 |
|---|---|
Molecular Formula |
C10H10ClNO2S2 |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10ClNO2S2/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14) |
InChI Key |
NYQMPMXMLPNTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

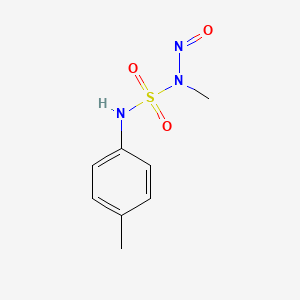
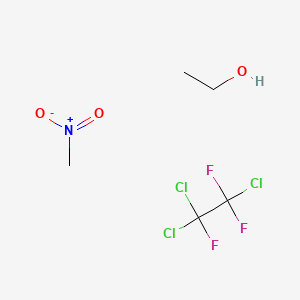
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
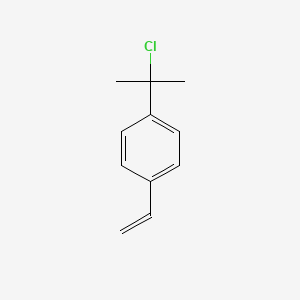
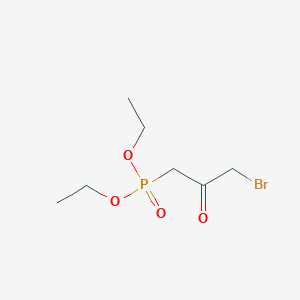
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
